Adamantanylcarboxamido hydroxylbenzamide
Description
Adamantanylcarboxamido hydroxylbenzamide is a synthetic compound combining an adamantane core with carboxamide and hydroxylbenzamide functional groups. The adamantane moiety, known for its lipophilic and rigid bicyclic structure, enhances membrane permeability and metabolic stability, making it valuable in drug design . This compound is hypothesized to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic disorders . Synthesis typically involves coupling adamantane carbonyl chloride with hydroxylbenzamide derivatives using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions .
Properties
CAS No. |
847249-61-0 |
|---|---|
Molecular Formula |
C18H22N2O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[4-(hydroxycarbamoyl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C18H22N2O3/c21-16(20-23)14-1-3-15(4-2-14)19-17(22)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13,23H,5-10H2,(H,19,22)(H,20,21) |
InChI Key |
SWYSRRSBMXWRPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantanylcarboxamido hydroxylbenzamide typically involves the reaction of adamantane carboxylic acid with hydroxylbenzamide in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. The industrial production methods are designed to be efficient and cost-effective, minimizing waste and maximizing yield .
Chemical Reactions Analysis
Types of Reactions
Adamantanylcarboxamido hydroxylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Adamantanylcarboxamido hydroxylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its skin-protecting and anti-sebum properties
Mechanism of Action
The mechanism of action of adamantanylcarboxamido hydroxylbenzamide involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the adamantane group provides structural stability. The compound may exert its effects by inhibiting specific enzymes or interacting with cellular receptors. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Key Properties of Adamantanylcarboxamido Hydroxylbenzamide and Analogues
Key Observations:
Substituent Effects on Bioactivity: Thiophene-containing derivatives (Compounds 8–11) exhibit moderate to high inhibitory activity against 11β-HSD1 due to hydrophobic interactions with the enzyme’s binding pocket . Cyclopentane-substituted Compound 14 shows comparable synthesis efficiency (92% yield) but lacks polar groups, likely reducing solubility .
Physicochemical Properties :
- Adamantane derivatives generally exhibit high lipophilicity (logP >3), but hydroxylbenzamide’s polar -OH group may reduce logP, improving aqueous solubility relative to thiophene or cyclopentane analogues .
- Safety profiles of carboxamides are presumed safer than carboxylic acid derivatives (e.g., Adamantane-1-carboxylic acid), which carry acute toxicity risks (H315, H319) .
Molecular Docking and Binding Interactions
- This compound : Docking studies (using GOLD software) predict strong interactions with 11β-HSD1’s catalytic residues (e.g., Tyr177) via the hydroxyl group, with Goldscore values comparable to clinical inhibitors .
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